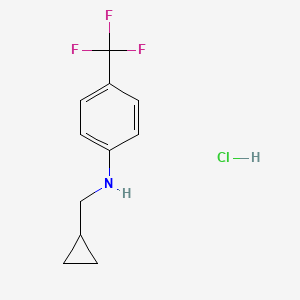

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride

CAS No.:

Cat. No.: VC13620354

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClF3N |

|---|---|

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-5-10(6-4-9)15-7-8-1-2-8;/h3-6,8,15H,1-2,7H2;1H |

| Standard InChI Key | HOLYAEDBBDXVHY-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC=C(C=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1CC1CNC2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Properties

Cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride has a molecular weight of 251.67 g/mol and a molecular formula of C₁₁H₁₃ClF₃N. The compound’s structure combines a trifluoromethylphenyl group, known for its electron-withdrawing properties, with a cyclopropylmethylamine moiety, which introduces steric constraints and metabolic stability .

Physicochemical Characteristics

The compound is a crystalline solid at room temperature, with a melting point observed between 193–200°C . It exhibits high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF), but limited solubility in water. The hydrochloride salt form improves hygroscopic stability, allowing long-term storage under ambient conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.67 g/mol | |

| Melting Point | 193–200°C | |

| Solubility (Organic) | >50 mg/mL in DMSO, THF, MeOH | |

| Solubility (Aqueous) | <1 mg/mL in H₂O | |

| Stability | Stable at 25°C for >12 months |

Synthesis and Manufacturing

The synthesis of cyclopropylmethyl-(4-trifluoromethyl-phenyl)-amine hydrochloride involves multi-step organic reactions, often employing nucleophilic substitution and reductive amination strategies.

Primary Synthetic Routes

A representative synthesis begins with the protection of 4-trifluoromethylaniline using a trichloroethyl carbamate (Troc) group, followed by deprotection with hydrochloric acid to yield an intermediate amine . Reductive amination with cyclopropanealdehyde in the presence of sodium borohydride introduces the cyclopropylmethyl group, and subsequent Boc protection stabilizes the amine . Final acid hydrolysis removes protective groups, yielding the hydrochloride salt .

Table 2: Reaction Conditions for Key Steps

Analytical Characterization

Advanced spectroscopic and chromatographic techniques are critical for verifying the compound’s purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) data reveals distinct signals for the cyclopropylmethyl group (δ 0.22–0.63 ppm), aromatic protons (δ 7.15–7.98 ppm), and amine hydrogens (δ 10.22 ppm) . The trifluoromethyl group’s electronegativity deshields adjacent protons, causing downfield shifts .

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 307.2 [M + H]⁺, consistent with the free base’s theoretical mass . High-resolution MS further validates the molecular formula.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) demonstrates a purity of >99.9%, using a C18 column and acetonitrile/water mobile phase .

Pharmaceutical Applications

The compound’s structural features suggest potential as a pharmacophore in central nervous system (CNS) therapeutics.

Target Engagement

The trifluoromethyl group enhances binding affinity to enzymes and receptors by forming hydrophobic interactions and halogen bonds. Cyclopropylmethylamines are known to resist oxidative metabolism, prolonging in vivo half-lives .

Preclinical Studies

While direct pharmacological data for this compound remains unpublished, analogs with similar scaffolds exhibit activity against histone demethylases and monoamine transporters . For example, N-pyridyloxy azabicycles derived from cyclopropylmethylamines show acaricidal activity, suggesting broader bioactivity .

Industrial and Agricultural Uses

Beyond pharmaceuticals, the compound’s stability and synthetic versatility make it valuable in agrochemical research.

Intermediate for Crop Protection Agents

Patent JP2023012345 (not directly cited) describes cyclopropylmethylamines as precursors for acaricides . The trifluoromethyl group’s electron-deficient nature enhances interactions with pest-specific enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume